molecular formula C29H29F6N3S B171684 N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1240466-16-3

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B171684
CAS No.: 1240466-16-3
M. Wt: 565.6 g/mol
InChI Key: SJJKVSGWNLVFSL-CLJLJLNGSA-N
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Description

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is a chiral thiourea derivative with the molecular formula C₂₉H₂₉F₆N₃S and molecular weight 565.62 g/mol . Its structure features a cyclohexyl backbone substituted with a bis(phenylmethyl)amino group and a 3,5-bis(trifluoromethyl)phenyl thiourea moiety. The compound exists in enantiomeric forms: the (1R,2R)-isomer (CAS 1240466-16-3) and the (1S,2S)-isomer (CAS 1233369-39-5) . It is primarily used in asymmetric catalysis, leveraging its thiourea moiety for hydrogen-bond-donor (HBD) activity. Storage conditions require an inert atmosphere at 2–8°C due to its sensitivity .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dibenzylamino)cyclohexyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKVSGWNLVFSL-CLJLJLNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea plays a crucial role in biochemical reactions, particularly as an organocatalyst. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. This compound is known to activate substrates and stabilize partially developing negative charges in transition states, which is essential for catalyzing organic transformations. The interactions of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea with biomolecules are primarily mediated by its ability to form double hydrogen bonds, making it a valuable tool in biochemical research.

Cellular Effects

The effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific enzymes and proteins involved in these processes, thereby altering cellular responses and metabolic pathways. The impact of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea on cell signaling pathways is particularly noteworthy, as it can lead to changes in gene expression and subsequent cellular behavior.

Molecular Mechanism

The molecular mechanism of action of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with biomolecules through hydrogen bonding and other non-covalent interactions. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their activation or inhibition. The ability of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea to stabilize transition states and activate substrates is a key aspect of its mechanism of action. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Biological Activity

N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C29H29F6N3S
  • Molecular Weight : 565.62 g/mol
  • CAS Number : 1240466-16-3

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been identified as a potential inhibitor of steroid 5α-reductase type 1 (SRD5A1), an enzyme involved in the metabolism of androgens. Inhibition of this enzyme can have therapeutic implications for conditions like androgenic alopecia.

Key Findings:

  • Inhibition of SRD5A1 : The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 1.44 µM against SRD5A1, indicating significant potency as an inhibitor. The compound also demonstrated low cytotoxicity with an IC50 of 29.99 µM in human keratinocyte cells .

Antimicrobial Activity

Research has shown that thiourea derivatives, including this compound, possess antimicrobial properties. The trifluoromethyl group enhances the pharmacokinetic properties, making these compounds effective against various bacterial strains.

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus1 - 2
Other Thiourea DerivativesMRSA0.5 - 1

Case Studies

  • Inhibition of Dihydrotestosterone Production : In a study evaluating the inhibition of dihydrotestosterone (DHT) production, the compound significantly reduced DHT levels by up to 46% at a concentration of 1 µM while maintaining high cell viability (88%) .
  • Antibacterial Efficacy : A series of studies indicated that compounds with similar structural motifs exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus biofilms, highlighting their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Catalysis

One of the primary applications of N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is as a chiral catalyst in asymmetric synthesis. Thiourea derivatives have been shown to facilitate various reactions, including:

  • Aldol Reactions : These reactions benefit from the compound's ability to stabilize transition states through hydrogen bonding and steric effects.
  • Michael Additions : The compound can promote Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds, enhancing enantioselectivity.

Table 1: Summary of Catalytic Applications

Reaction TypeRole of Thiourea CatalystReference
Aldol ReactionsEnhances enantioselectivity
Michael AdditionsStabilizes transition states
OrganocatalysisFacilitates various organic reactions

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its biological activity. Research indicates that thioureas can exhibit:

  • Anticancer Properties : Some studies have highlighted the ability of thiourea derivatives to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The structural features of this compound suggest it may possess antimicrobial properties, making it a candidate for further investigation in drug development.

Case Study Example :
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiourea derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results demonstrated significant anticancer activity compared to standard chemotherapeutics.

Material Science

The unique properties of this compound extend to material science applications. Its ability to form stable complexes with metals opens avenues for:

  • Catalytic Materials : Utilization in heterogeneous catalysis where the compound can be immobilized on solid supports.
  • Polymer Chemistry : Incorporation into polymer matrices to enhance thermal and mechanical properties.

Chemical Reactions Analysis

Enantioselective Allylation

In allylation reactions, the compound catalyzes the addition of allylindium reagents to acylhydrazones, producing homoallylic amines with high enantiomeric excess (up to 95% ee) . The trifluoromethyl groups enhance substrate binding via hydrophobic interactions.

Example Reaction :

Acylhydrazone+AllylindiumCatalyst R Homoallylic Amine\text{Acylhydrazone}+\text{Allylindium}\xrightarrow{\text{Catalyst}}\text{ R Homoallylic Amine}

Conditions: Dichloromethane, −20°C, 24 hours.

Asymmetric Povarov Reaction

This catalyst promotes the [4+2] cycloaddition of imines with electron-rich dienophiles to synthesize tetrahydroquinolines. The reaction achieves up to 89% ee due to the thiourea’s ability to stabilize intermediates through dual hydrogen bonding .

Key Features :

  • Substrates: N-Aryl imines, vinyl ethers

  • Solvent: Toluene

  • Temperature: 0°C to RT

Protonation of Trimethylsilyl Enol Ethers

The compound enables enantioselective protonation of silyl enol ethers, yielding 2-aryl cycloalkanones with >90% ee. The bulky bis(phenylmethyl)amino group prevents racemization by sterically shielding the reactive site .

Reaction Pathway :

Trimethylsilyl Enol EtherH+ cat  S 2 Aryl Cycloalkanone\text{Trimethylsilyl Enol Ether}\xrightarrow{\text{H}^+\text{ cat }}\text{ S 2 Aryl Cycloalkanone}

Comparative Performance with Analogues

The compound’s catalytic efficiency surpasses simpler thioureas due to its trifluoromethyl groups and chiral cyclohexyl backbone:

Catalyst StructureReaction Rate (k, s⁻¹)Enantioselectivity (ee%)
N-[(1R,2R)-2-(Dibenzylamino)cyclohexyl]thiourea0.1592
N-(3,5-Bis(CF₃)phenyl)thiourea0.0885
Unsubstituted Thiourea0.03<50

Note: Enhanced lipophilicity from CF₃ groups improves substrate binding in nonpolar solvents .

Limitations and Optimization

  • Solvent Sensitivity : Reactions require anhydrous conditions (e.g., CH₂Cl₂, toluene) to maintain catalytic activity.

  • Substrate Scope : Less effective for sterically hindered substrates.

  • Modifications : Introducing electron-donating groups on the phenylmethyl arms increases turnover frequency by 30% .

This thiourea derivative represents a versatile tool in asymmetric catalysis, particularly for synthesizing chiral amines and heterocycles. Its performance stems from a synergistic combination of hydrogen-bonding capacity and steric control, enabling high enantioselectivity across diverse reaction frameworks. Further studies are needed to expand its substrate range and industrial applicability.

Comparison with Similar Compounds

Table 2: Physical and Chemical Properties

Compound Solubility Boiling Point (°C) Density (g/cm³) Storage Conditions
Target Compound Organic solvents (e.g., CH₂Cl₂) Not reported Not reported Inert atmosphere, 2–8°C
CAS 851477-20-8 Ether, CH₂Cl₂ Not reported Not reported Room temperature
CAS 852913-16-7 () Not reported 598.2 (predicted) 1.39 (predicted) 2–8°C under N₂/Ar
CAS 620960-26-1 () Not reported Not reported Not reported Not reported
  • Solubility: The bis(phenylmethyl) group in the target compound may reduce solubility compared to dimethylamino analogs (CAS 851477-20-8), which dissolve readily in ether .
  • Thermal Stability : Cinchona-derived thioureas (e.g., CAS 852913-16-7) exhibit higher predicted boiling points (~598°C) due to extended aromatic systems .

Preparation Methods

Starting Materials

  • (1R,2R)-Cyclohexane-1,2-diamine : Commercially available enantiopure diamine (≥99% ee).

  • Benzyl bromide : Alkylating agent for introducing phenylmethyl groups.

  • Sodium cyanoborohydride (NaBH3CN) : Selective reducing agent for reductive amination.

Reaction Conditions

ParameterValue
SolventMethanol
Temperature0–5°C (initial), then 25°C
Reaction Time12–24 hours
Molar Ratio1:2.2 (diamine:benzyl bromide)
WorkupExtraction (DCM/water), column chromatography (SiO₂, EtOAc/hexane)

Mechanism

The reaction proceeds via sequential alkylation and reductive amination:

  • First alkylation : One amino group reacts with benzyl bromide to form a mono-benzylated intermediate.

  • Second alkylation : The remaining amine reacts with another equivalent of benzyl bromide.

  • Reduction : NaBH3CN stabilizes the intermediate imine, ensuring retention of the (1R,2R) configuration.

Yield and Characterization

  • Yield : 68–75% after purification.

  • Purity : ≥98% (HPLC).

  • Stereochemical Integrity : Confirmed via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 85:15).

Step 2: Thiourea Formation

Reaction Components

ComponentRole
(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexylamineNucleophile
3,5-Bis(trifluoromethyl)phenyl isothiocyanateElectrophile
Dichloromethane (DCM)Solvent
Triethylamine (Et₃N)Base (optional)

Procedure

  • Mixing : Dissolve the amine (1 equiv) in anhydrous DCM under N₂.

  • Addition : Slowly add the isothiocyanate (1.05 equiv) at 0°C.

  • Stirring : React at 25°C for 6–8 hours.

  • Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Purification : Recrystallize from ethanol/water (4:1) or use flash chromatography (SiO₂, EtOAc/hexane 1:3).

Key Parameters

FactorImpact on Reaction
Solvent PolarityDCM ensures solubility of aromatic intermediates.
StoichiometrySlight excess of isothiocyanate drives completion.
TemperatureRoom temperature prevents side reactions (e.g., epimerization).

Yield and Analysis

  • Yield : 82–89%.

  • Purity : >98% (HPLC, UV detection at 254 nm).

  • Enantiomeric Excess : ≥99% ee (confirmed via chiral stationary phase HPLC).

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent (CN104151221A) describes thiourea synthesis using polymer-supported reagents:

  • Immobilize the amine on Wang resin.

  • Treat with isothiocyanate in DMF at 50°C for 24 hours.

  • Cleave the product with TFA/DCM (1:9).
    Advantages : Simplified purification, scalability.
    Limitations : Lower yields (65–70%) and potential resin incompatibility.

Microwave-Assisted Synthesis

ConditionValue
Power150 W
Temperature100°C
Time20 minutes
Outcome : 88% yield, comparable purity to conventional methods.

Critical Analysis of Methodologies

Conventional vs. Alternative Routes

MethodYield (%)Purity (%)Scalability
Solution-Phase82–89>98High
Solid-Phase65–7095–97Moderate
Microwave88>98Limited

Challenges and Solutions

  • Epimerization Risk : Mild conditions (25°C, anhydrous) preserve stereochemistry.

  • Byproduct Formation : Excess isothiocyanate minimizes unreacted amine.

  • Purification Difficulty : Ethanol/water recrystallization effectively removes hydrophobic impurities.

Industrial-Scale Considerations

Cost Drivers

ComponentCost per kg (USD)Source
(1R,2R)-Cyclohexanediamine12,500Sigma-Aldrich
Benzyl bromide300TCI America
3,5-Bis(trifluoromethyl)phenyl isothiocyanate8,200Ambeed

Process Optimization

  • Catalyst Recycling : Recover NaBH3CN via filtration (70% recovery).

  • Solvent Reuse : Distill DCM for ≥5 cycles without yield loss.

ReagentHazard ClassHandling Precautions
Benzyl bromideCorrosive, toxicUse glove box, neutralization traps
NaBH3CNH250 (pyrophoric)Avoid moisture, store under N₂

Waste Management

  • Aqueous Waste : Neutralize with 10% NaOH before disposal.

  • Organic Waste : Incinerate in a licensed facility.

Recent Advancements (2023–2025)

  • Flow Chemistry : Continuous thiourea synthesis achieves 92% yield with 10-minute residence time.

  • Biocatalytic Approaches : Lipase-mediated reactions reduce reliance on toxic solvents (patent pending) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this thiourea derivative?

The synthesis involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral cyclohexane diamine precursor. Evidence from analogous thiourea syntheses (e.g., hexane- or dodecane-linked bis-thioureas) highlights the following steps:

  • Step 1 : Use flame-dried Schlenk flasks under inert gas to minimize moisture sensitivity.
  • Step 2 : Dissolve the diamine in dichloromethane (20 mL per 3.44 mmol diamine) and add the isothiocyanate in stoichiometric excess (2:1 ratio) to ensure complete reaction .
  • Step 3 : Stir overnight at room temperature.
  • Purification : Filter the precipitate and wash with cold CH₂Cl₂. Yields typically range from 76% to 91% for similar derivatives .

Key Reaction Parameters :

ParameterValue/Description
SolventDichloromethane
TemperatureRoom temperature (20–25°C)
Reaction Time12–24 hours
Yield OptimizationExcess isothiocyanate (2:1)

Q. How is structural confirmation achieved for this compound?

Advanced spectroscopic and spectrometric methods are critical:

  • ¹H/¹³C NMR : Confirm stereochemistry (1R,2R cyclohexane backbone) and thiourea NH proton signals (δ 8–10 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., observed vs. calculated m/z for C₃₄H₂₈F₁₂N₄S₂) .
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for related chiral thioureas .

Q. What are the standard purity assessment protocols?

  • HPLC with UV detection (λ = 254 nm) to detect trace impurities.
  • Elemental Analysis (C, H, N, S) to confirm stoichiometry within ±0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity or biological interactions?

Quantum chemical calculations (e.g., DFT) and molecular docking are used to:

  • Map Reaction Pathways : Identify transition states for thiourea-catalyzed asymmetric reactions .
  • Protein-Ligand Interactions : Simulate binding affinities to targets like HIV-1 reverse transcriptase, leveraging the 3,5-bis(trifluoromethyl)phenyl group’s hydrophobic interactions .
  • Data Integration : Combine computational predictions with experimental results (e.g., IC₅₀ values) to refine models .

Q. How should researchers address contradictions in reported biological activities?

Discrepancies (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Purity Differences : Impurities >1% can skew results. Cross-validate purity via HPLC and NMR .
  • Experimental Conditions : Buffer pH, solvent (DMSO vs. aqueous), and temperature affect thiourea stability. Standardize protocols across studies .
  • Stereochemical Variants : Ensure enantiomeric purity; even minor (1S,2S) contamination in (1R,2R) samples can alter activity .

Q. What strategies optimize this compound’s application in asymmetric catalysis?

Thioureas are chiral hydrogen-bond donors. To enhance enantioselectivity:

  • Modify the Cyclohexane Backbone : Introduce electron-withdrawing groups to strengthen H-bonding .
  • Co-catalyst Synergy : Pair with Brønsted acids (e.g., phosphoric acids) for cooperative activation .
  • Solvent Screening : Low-polarity solvents (toluene) improve substrate binding vs. polar aprotic solvents .

Case Study : A thiourea derivative with a 3,5-bis(trifluoromethyl)phenyl group achieved 94% ee in a Michael addition by tuning the cyclohexane diamine’s steric bulk .

Q. How does this compound compare to other thiourea derivatives in supramolecular chemistry?

The 3,5-bis(trifluoromethyl)phenyl group enhances anion-binding affinity due to:

  • Electrostatic Effects : CF₃ groups increase acidity of thiourea NH protons (pKa ~14 vs. ~18 for phenyl analogs) .
  • Steric Accessibility : The cyclohexane backbone’s rigidity preorganizes the binding site, improving association constants (Ka) by 10²–10³ M⁻¹ compared to flexible analogs .

Methodological Considerations

  • Handling and Storage : Store at –20°C under argon. Thioureas are prone to oxidation; use stabilizers like BHT (butylated hydroxytoluene) in solution .
  • Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) before biological studies .

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